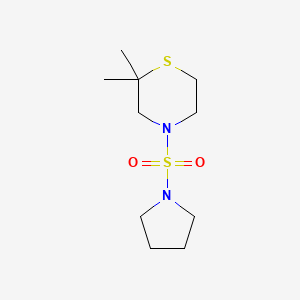

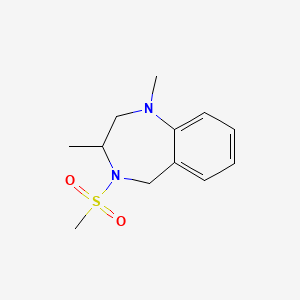

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTS is a sulfone-based reagent that is used as a mild thiol protecting group in organic synthesis. In

Mechanism of Action

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine acts as a thiol protecting group by forming a stable sulfone linkage with the thiol group. The sulfone linkage is resistant to cleavage under mild conditions, allowing for the selective modification of other functional groups. The thiol group can be selectively deprotected by treatment with a reducing agent such as dithiothreitol (DTT).

Biochemical and Physiological Effects

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also stable under acidic and basic conditions, making it suitable for use in a wide range of chemical reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine is its mildness as a thiol protecting group, which allows for the selective modification of other functional groups without affecting the thiol group. It is also stable under acidic and basic conditions, making it suitable for use in a wide range of chemical reactions. However, 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has some limitations in lab experiments. For example, it is not effective in protecting thiol groups in the presence of certain functional groups such as carboxylic acids and aldehydes. It also requires a reducing agent such as DTT for deprotection, which can be problematic in some cases.

Future Directions

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has potential applications in various fields such as peptide chemistry, bioconjugation, and drug discovery. Further research can be conducted to explore its use in these fields. For example, 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine can be used in the synthesis of thiol-modified peptides for the development of peptide-based therapeutics. It can also be used in the preparation of thiol-modified oligonucleotides for gene therapy applications. Additionally, research can be conducted to develop new thiol protecting groups that are more effective than 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine in certain applications.

Conclusion

In conclusion, 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine is a sulfone-based reagent that has potential applications in scientific research. It is used as a mild thiol protecting group in organic synthesis and has been reported to be non-toxic and non-irritating. While it has some limitations in lab experiments, it has several advantages such as its mildness and stability under acidic and basic conditions. Further research can be conducted to explore its use in various fields and to develop new thiol protecting groups that are more effective than 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine.

Synthesis Methods

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine can be synthesized by reacting morpholine with dimethyl sulfoxide (DMSO) and sulfur in the presence of a base such as potassium carbonate. The reaction produces 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine as the major product with a yield of up to 90%. The synthesis of 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine is a simple and efficient process that can be carried out on a large scale.

Scientific Research Applications

2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has found extensive use in scientific research as a thiol protecting group in organic synthesis. It is used to protect thiols in peptides and proteins during chemical synthesis, allowing for the selective modification of other functional groups without affecting the thiol group. 2,2-Dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine has also been used in the synthesis of thioether peptides and the preparation of thiol-modified DNA.

properties

IUPAC Name |

2,2-dimethyl-4-pyrrolidin-1-ylsulfonylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S2/c1-10(2)9-12(7-8-15-10)16(13,14)11-5-3-4-6-11/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJANMWXHTXPKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)S(=O)(=O)N2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)

![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)

![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)

![2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)

![3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)

![4-[1-(3-Methoxyphenyl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7583910.png)